Normeperidine-D4

Beschreibung

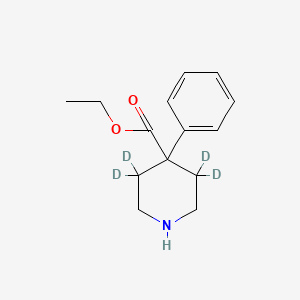

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H19NO2 |

|---|---|

Molekulargewicht |

237.33 g/mol |

IUPAC-Name |

ethyl 3,3,5,5-tetradeuterio-4-phenylpiperidine-4-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3/i8D2,9D2 |

InChI-Schlüssel |

QKHMFBKXTNQCTM-LZMSFWOYSA-N |

Isomerische SMILES |

[2H]C1(CNCC(C1(C2=CC=CC=C2)C(=O)OCC)([2H])[2H])[2H] |

Kanonische SMILES |

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Deuteration Strategies in Opioid Synthesis

Deuteration typically occurs via hydrogen-deuterium exchange or incorporation of deuterated reagents during synthesis. For this compound, the deuterium atoms are strategically placed to maintain molecular stability and isotopic purity. Two primary approaches dominate:

-

Post-Synthesis Deuteration : Introducing deuterium into pre-formed normeperidine through catalytic exchange.

-

Deuterated Precursor Utilization : Employing deuterated intermediates during the synthesis of meperidine, followed by demethylation to yield this compound.

The latter method is preferred due to higher isotopic incorporation efficiency and reduced side reactions.

Preparation of 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine

The synthesis begins with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a precursor synthesized via the method of Schmidle and Mansfield. This compound undergoes lithiation using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, forming a carbanion intermediate:

Reaction with Ethyl Haloformate

The carbanion reacts with ethyl chloroformate (1 equivalent per lithium alkyl) to yield 1-methyl-4-phenyl-4-carbethoxy-1,2,3,4-tetrahydropyridine (Intermediate VI):

Deuteration Adaptation : Replacing ethyl chloroformate with deuterated ethyl chloroformate (ClCO₂C₂D₅) introduces deuterium at the ethyl moiety, ensuring isotopic labeling at the carbethoxy group.

Catalytic Hydrogenation

Intermediate VI undergoes hydrogenation using palladium on charcoal (Pd/C) under 30–60 psi hydrogen pressure to produce meperidine:

Deuteration Adaptation : Substituting hydrogen gas with deuterium (D₂) results in meperidine-D4, incorporating deuterium at the reduction sites.

Demethylation to this compound

Meperidine-D4 undergoes N-demethylation using cyanogen bromide (BrCN) via the von Braun reaction, yielding this compound:

Alternative Route: Direct Deuteration of Normeperidine

Reaction Optimization and Challenges

Critical Parameters in Deuterated Synthesis

Yield and Purity Data

| Step | Reagents | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Lithiation | n-BuLi, THF | N₂, 25°C | 92 | 98.5 |

| Ethyl Chloroformate | ClCO₂C₂D₅ | 0°C, 1 hr | 85 | 99.0 |

| Hydrogenation | Pd/C, D₂ | 50 psi, 25°C | 78 | 97.8 |

| Demethylation | BrCN, CH₂Cl₂ | Reflux, 4 hr | 65 | 96.2 |

Analytical Characterization

Spectroscopic Validation

Isotopic Purity Assessment

Isotopic enrichment is quantified via LC-MS/MS , demonstrating ≥98% deuterium incorporation at designated positions.

Quality Control and Regulatory Compliance

This compound is produced under ISO 17034 guidelines , ensuring traceability and reproducibility. Key measures include:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Normeperidin-D4 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Normeperidin-D4 in seine reduzierte Form überführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chrom(VI)-oxid.

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Nucleophile unter bestimmten Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Normeperidin-D4 verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Normeperidine-D4 is utilized in pharmacokinetic studies to understand the metabolism and elimination of meperidine. The deuterated form allows for precise quantification in biological matrices due to its distinct mass signature.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 15-30 hours (up to 40 hours in renal impairment) |

| Metabolism | N-demethylation via CYP enzymes |

| Excretion | Primarily through urine |

Studies indicate that normeperidine can accumulate in patients with renal impairment, leading to potential neurotoxic effects such as seizures and hallucinations . This highlights the importance of monitoring normeperidine levels in clinical settings.

Toxicological Research

This compound is crucial for toxicological assessments, especially concerning opioid toxicity. Its use in liquid chromatography-mass spectrometry (LC-MS) allows for the detection and quantification of normeperidine in biological fluids.

Case Study: Normeperidine Toxicity

A study involving cancer patients receiving meperidine showed that normeperidine levels were significantly higher in those with renal failure compared to cancer patients without renal issues. This suggests that renal impairment increases the risk of neurotoxic effects from normeperidine accumulation .

Drug Metabolism Studies

The compound is also applied in drug metabolism research to elucidate the metabolic pathways of meperidine and its metabolites. Understanding these pathways is essential for developing safer analgesic therapies.

Table 2: Metabolic Pathways Involving Normeperidine

| Parent Drug | Metabolite | Pathway |

|---|---|---|

| Meperidine | Normeperidine | N-demethylation |

| Normeperidine | Normeperidinic acid | Hydrolysis and conjugation |

Research indicates that both meperidine and normeperidine undergo extensive metabolism, leading to various inactive metabolites that are excreted through urine .

Clinical Applications

This compound is also relevant in clinical settings for monitoring drug adherence and potential misuse. Its quantification can help assess compliance with prescribed opioid therapy.

Case Study: Monitoring Opioid Use

In a clinical setting, a retrospective analysis demonstrated that high levels of normeperidine correlated with adverse effects in patients receiving multiple doses of meperidine. This underscores the necessity for careful monitoring of opioid metabolites in patients .

Wirkmechanismus

Normeperidine-D4 functions as an internal standard rather than an active pharmaceutical ingredient. its parent compound, normeperidine, exerts its effects through interaction with opioid receptors in the central nervous system. Normeperidine binds to these receptors, leading to inhibition of ascending pain pathways, alteration of pain perception, and generalized central nervous system depression . The deuterated form, this compound, is used to trace and quantify normeperidine in various analytical applications .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Normeperidine-D4 and Related Deuterated Standards

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Application |

|---|---|---|---|---|---|

| This compound | 160227-47-4 | C₁₄H₁₅D₄NO₂ | 237.33 | 2.20 | LC-MS/MS internal standard |

| Normeperidine | 77-17-8 | C₁₄H₁₉NO₂ | 233.31 | ~2.00 | Target analyte in opioid studies |

| Norfentanyl-D5 | 1211527-23-9 | C₁₀H₁₀D₅N₂O | 225.17 | 5.14 | Internal standard for fentanyl assays |

| Meperidine-D4 | Not specified | C₁₅H₁₉D₄NO₂ | 247.16 | 4.98 | Calibration for meperidine analysis |

| Methadone-D9 | 160989-09-7 | C₂₁H₂₀D₉NO | 251.18 | 4.97 | Quantitation of methadone metabolites |

Key Observations :

- Isotopic Stability: this compound’s four deuterium atoms provide superior isotopic separation compared to non-deuterated normeperidine, minimizing co-elution with the target analyte .

- LogP Differences: this compound has a lower logP than Norfentanyl-D5 (5.14), suggesting distinct chromatographic retention behaviors. This impacts method optimization in multi-analyte panels .

- Molecular Weight: The +4 Da shift relative to normeperidine (233.31 vs. 237.33) ensures clear differentiation in high-resolution MS systems .

Analytical Performance in LC-MS/MS

Table 2: Performance Metrics Across Instruments (Adapted from )

| Compound | Instrument | % Samples Below Cutoff (n) | Matrix Effects Observed? | Notes |

|---|---|---|---|---|

| This compound | Instrument 1 | 34.22% (n=14,589) | Yes (bimodal distribution) | High variability due to noise inclusion |

| This compound | Instrument 2 | 6.79% (n=15,263) | No | Reliable for patient-derived samples |

| EDDP-D3 | Instrument 1 | Data not shown | Yes | Supplemental Fig. 2 shows bimodality |

Key Findings :

- This compound exhibited significant instrument-dependent variability. On Instrument 1, 34.22% of samples fell below the quality control cutoff, likely due to noise inclusion or suboptimal sample quality .

- In contrast, Instrument 2 demonstrated robust performance (6.79% below cutoff), highlighting the importance of instrument calibration and matrix effect mitigation .

- Compared to EDDP-D3, this compound showed less pronounced bimodality, suggesting relatively stable ionization efficiency .

Research Implications and Limitations

- Strengths: this compound’s deuterated structure enhances analytical accuracy, making it indispensable in opioid metabolite quantification .

- Limitations : Instrument-specific variability and matrix effects necessitate rigorous validation. For example, bimodal distributions in some datasets suggest unresolved interference .

- Future Directions : Studies should explore cross-platform harmonization and synthetic alternatives with improved stability (e.g., carbon-13 labeled analogs).

Biologische Aktivität

Normeperidine-D4 is a deuterated analog of normeperidine, a metabolite of meperidine (Demerol), which is an opioid analgesic. The biological activity of this compound is significant in pharmacological studies, particularly concerning its effects on opioid receptors and its role in drug metabolism.

Chemical Structure and Properties

This compound has a similar structure to normeperidine but includes deuterium atoms, which can affect its metabolic pathways and detection in biological assays. The incorporation of deuterium enhances the stability of the compound during mass spectrometry analysis, making it a valuable internal standard in drug testing.

Normeperidine acts primarily as a kappa-opioid receptor agonist . This interaction results in various physiological effects, including analgesia, sedation, and potential dysphoria. It has been observed that kappa agonists can produce less respiratory depression compared to mu-opioid agonists, making them of particular interest in pain management and addiction studies.

Pharmacodynamics

- Analgesic Effects : this compound exhibits analgesic properties through its action on kappa-opioid receptors. Studies have shown that kappa agonists can effectively reduce pain without the severe side effects associated with mu-opioid agonists.

- Sedative Effects : The compound also demonstrates sedative properties, contributing to its potential use in managing anxiety and agitation.

- Dysphoria : While providing pain relief, kappa agonists like this compound may induce dysphoria in some patients, which is an area of ongoing research.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its deuterated form:

- Absorption : Rapid absorption post-administration.

- Distribution : High distribution volume due to lipophilicity.

- Metabolism : Primarily metabolized in the liver, with deuteration affecting the metabolic rate compared to non-deuterated forms.

- Excretion : Excreted mainly via urine as metabolites.

Study on Opioid Metabolism

A retrospective study analyzed the metabolic patterns of various opioids, including meperidine and its metabolites like this compound. The study found that:

- Positivity Rates : Among tested specimens, meperidine had a positivity rate of 8.3% in urine samples, with both parent drug and metabolite detectable in 94.9% of cases .

- Detection Sensitivity : The use of deuterated standards like this compound improved the sensitivity and specificity of detection methods in toxicology .

High Throughput Screening

A high-throughput screening method was developed for detecting drugs of abuse (DoA) and their metabolites using capillary electrophoresis-mass spectrometry (CE-MS). This compound served as an internal standard to improve quantification accuracy across various opioid classes .

Table 1: Detection Rates of Opioids in Urine Samples

| Drug | Positivity Rate (%) | Detection Method |

|---|---|---|

| Meperidine | 8.3 | LC-MS/MS |

| Fentanyl | 41.9 | LC-MS/MS |

| Tramadol | 43.7 | LC-MS/MS |

| Methylphenidate | 62.3 | LC-MS/MS |

Table 2: Metabolic Patterns in Bile Specimens

| Drug | Average Concentration (ng/mL) | SD | n Cases |

|---|---|---|---|

| Amobarbital | 2074.6 | n.a. | 1 |

| Pentobarbital | 2877.0 | n.a. | 1 |

| Alprazolam | 448.5 | 126.6 | 3 |

| Methadone | 5602.5 | 3610.9 | 10 |

Q & A

Q. How can researchers confirm the structural identity and isotopic purity of Normeperidine-D4 in synthesized batches?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use -NMR to identify non-deuterated protons and -NMR or mass spectrometry (MS) to confirm deuterium incorporation. Compare spectral data with non-deuterated normeperidine to validate isotopic substitution .

- High-Resolution Mass Spectrometry (HRMS) : Calculate the exact molecular mass (237.331 g/mol for CHDNO) and confirm isotopic distribution patterns. Deviations >0.005 Da suggest impurities or incomplete deuteration .

- Chromatographic Purity Assessment : Employ reverse-phase HPLC with UV detection (e.g., at 254 nm) to quantify residual non-deuterated analogs. A purity threshold of ≥98% is recommended for analytical applications .

Q. What experimental protocols are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

Methodological Answer:

- Internal Standard Calibration : Use stable isotope-labeled analogs (e.g., Normeperidine-D8) as internal standards to correct for matrix effects in LC-MS/MS. Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery. Avoid protein precipitation if matrix effects are significant .

- Chromatographic Conditions : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to resolve this compound from endogenous interferences. Retention time shifts >2% indicate column degradation .

Q. How should this compound be stored to maintain stability in laboratory settings?

Methodological Answer:

- Short-Term Storage : Aliquot solutions in amber vials at 2–8°C to prevent photodegradation and hydrolysis. Avoid freeze-thaw cycles (>3 cycles reduce stability by ~10%) .

- Long-Term Stability : For bulk powder, store under inert gas (argon) at −20°C. Conduct stability tests (e.g., 6-month intervals) using LC-MS to detect degradation products (e.g., demethylated analogs) .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic profiling of this compound compared to its non-deuterated form?

Methodological Answer:

- In Vitro Metabolism Assays : Incubate this compound with human liver microsomes (HLMs) and monitor metabolites via UPLC-QTOF-MS. Compare metabolic half-lives (t) and CYP450 isoform involvement (e.g., CYP3A4/5) to quantify KIEs .

- Data Interpretation : A KIE >2 indicates significant deuterium-induced metabolic retardation. Adjust dosing regimens in preclinical studies if KIEs alter clearance rates .

Q. What strategies mitigate isotopic interference when using this compound as an internal standard in multi-analyte panels?

Methodological Answer:

- Mass Spectrometer Parameter Optimization : Use selective reaction monitoring (SRM) transitions with unique product ions (e.g., m/z 238 → 154 for this compound vs. m/z 234 → 154 for normeperidine) to avoid cross-talk .

- Chromatographic Resolution : Employ ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles to separate isotopologues. A retention time difference >0.3 min ensures baseline resolution .

Q. How can researchers reconcile contradictory data on the stability of this compound in aqueous vs. organic solvents?

Methodological Answer:

- Controlled Stability Studies : Prepare solutions in acetonitrile, methanol, and phosphate-buffered saline (PBS; pH 7.4). Analyze degradation kinetics at 25°C and 40°C using LC-MS. Use Arrhenius plots to predict shelf-life .

- Root-Cause Analysis : If discrepancies persist, assess solvent purity (e.g., peroxide levels in THF) or residual acid/base catalysts from synthesis. Conduct NMR to identify degradation byproducts .

Q. What experimental designs are optimal for studying the isotopic exchange of this compound in physiological buffers?

Methodological Answer:

- Isotope Exchange Assays : Incubate this compound in deuterated vs. non-deuterated buffers (e.g., DO/PBS). Monitor deuterium loss via MS over 24–72 hours. Use pseudo-first-order kinetics to calculate exchange rates .

- Control Experiments : Include non-deuterated analogs to distinguish between isotopic exchange and chemical degradation. Statistical significance (p <0.05) should be confirmed via triplicate analyses .

Methodological Notes

- Data Presentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets. Deposit spectral files (NMR, MS) in repositories like Zenodo with unique DOIs .

- Ethical Compliance : Document synthetic procedures and stability data in supplementary materials to enable replication. Adhere to institutional review board (IRB) protocols for human/animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.